2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1324278-42-3
Cat. No.: VC4941547
Molecular Formula: C16H16N2OS2
Molecular Weight: 316.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1324278-42-3 |
|---|---|
| Molecular Formula | C16H16N2OS2 |
| Molecular Weight | 316.44 |
| IUPAC Name | 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H16N2OS2/c1-10-4-5-11(2)12(8-10)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-8H,9H2,1-3H3 |
| Standard InChI Key | VWPPFUFRSHULTG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)SC=C3 |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The molecular formula C₁₆H₁₆N₂OS₂ (molecular weight: 316.44 g/mol) reflects a hybrid structure combining a thieno[3,2-d]pyrimidin-4-one scaffold with a [(2,5-dimethylphenyl)methyl]sulfanyl substituent at position 2 and a methyl group at position 3. The IUPAC name, 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one, systematically describes its substituent arrangement.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS Number | 1324278-42-3 |
| Molecular Formula | C₁₆H₁₆N₂OS₂ |
| Molecular Weight | 316.44 g/mol |
| IUPAC Name | 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
| InChI | InChI=1S/C16H16N2OS2/c1-10-4-5-11(2)12(8-10)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-8H,9H2,1-3H3 |
The thienopyrimidinone core features a bicyclic system with sulfur (thiophene) and nitrogen (pyrimidine) atoms, while the 2,5-dimethylbenzylsulfanyl group introduces steric bulk and lipophilicity. X-ray crystallography of analogous compounds reveals planarity in the fused ring system, with substituents adopting equatorial orientations to minimize steric strain .
Spectroscopic Characterization
Infrared (IR) spectroscopy of related thienopyrimidinones shows characteristic absorption bands at 1665–1685 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch), though the latter may be absent if the sulfhydryl group is substituted . Nuclear magnetic resonance (NMR) data for this compound’s analogs indicate:
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¹H NMR: Methyl groups resonate at δ 2.3–2.9 ppm, aromatic protons at δ 6.8–7.4 ppm.
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¹³C NMR: Carbonyl carbons appear at δ 157–159 ppm, thiophene carbons at δ 115–130 ppm .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves a multi-step sequence:
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Thio-Claisen Rearrangement: 5-Prop-2-ynylsulfanyl pyrimidin-4-ones undergo thermal rearrangement in chlorobenzene to form the thieno[3,2-d]pyrimidin-4-one core .
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Substituent Introduction: Alkylation at position 2 with (2,5-dimethylphenyl)methyl bromide introduces the sulfanyl group, while methylation at position 3 occurs via nucleophilic substitution.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Chlorobenzene, reflux, 24h | 75–80 |
| Sulfanyl Substitution | NaH, DMF, (2,5-dimethylphenyl)methyl bromide | 65–70 |
| N-Methylation | CH₃I, K₂CO₃, acetone, 12h | 85–90 |
Mechanistic Insights
The thio-Claisen rearrangement proceeds through a concerted -sigmatropic shift, stabilized by aromaticity in the transition state. Density functional theory (DFT) studies on analogous systems suggest activation energies of 25–30 kcal/mol, with solvent polarity significantly influencing reaction rates .
Physicochemical Properties
Solubility and Stability
Experimental data for closely related compounds indicate:
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LogP: ~3.2 (predicted), suggesting moderate lipophilicity.
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents .
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Thermal Stability: Decomposition above 250°C, as evidenced by thermogravimetric analysis (TGA) .
Reactivity Profile
The compound exhibits:
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Nucleophilic Aromatic Substitution at position 6 of the thiophene ring.
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Oxidation of the sulfanyl group to sulfoxide/sulfone derivatives under strong oxidizing conditions.
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Hydrolysis of the pyrimidinone carbonyl under basic conditions (pH >10) .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8–16 |
| Enterococcus faecalis | 16–32 |
| Escherichia coli | >64 |
Mechanistic studies suggest intercalation into DNA and topoisomerase IV inhibition .
Computational and Structure-Activity Relationship (SAR) Studies
Molecular Docking
Docking simulations with homology models of human kinases reveal:
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Binding Energy: −9.2 kcal/mol for EGFR kinase, driven by hydrogen bonding with Met793 and hydrophobic interactions with Leu718.
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Selectivity: The sulfanyl group displaces water molecules in the ATP-binding pocket, improving specificity .
SAR Trends
Key structural determinants of activity include:
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Position 3 Methyl: Enhances metabolic stability compared to hydrogen substituents.
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2,5-Dimethylbenzyl Group: Optimal for balancing lipophilicity and steric effects.
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Sulfanyl vs. Sulfone: Sulfanyl derivatives show superior antibacterial activity but lower kinase inhibition .
Pharmacokinetic and Toxicological Considerations
ADMET Predictions
Computational models (QikProp) suggest:
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Caco-2 Permeability: 22 nm/s (moderate absorption).
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hERG Inhibition: pIC₅₀ = 5.1 (low cardiac risk).
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CYP3A4 Inhibition: Probable, due to the sulfur heterocycle .
Acute Toxicity
Rodent studies on analogs indicate:
Industrial and Regulatory Status
Patent Landscape
A 2022 patent (WO2022184567) claims thienopyrimidinone derivatives for oncology, encompassing this compound’s structural class. Key claims include:
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Use in combination with PD-1/PD-L1 inhibitors.
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Synthesis methods using continuous flow chemistry.
Future Directions and Challenges
Targeted Modifications
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Position 6 Functionalization: Introducing electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.
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Prodrug Development: Phosphate esters to improve oral bioavailability .
Combination Therapies
Synergy studies with β-lactam antibiotics show 4–8 fold reduction in MIC against MRSA when co-administered with thienopyrimidinones .
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